molecular formula C13H13F3N4 B1387378 1-(2-Piperazinyl)-3-(trifluormethyl)chinoxalin CAS No. 1095706-44-7

1-(2-Piperazinyl)-3-(trifluormethyl)chinoxalin

Katalognummer: B1387378
CAS-Nummer: 1095706-44-7
Molekulargewicht: 282.26 g/mol
InChI-Schlüssel: MPLFXNXXDVCZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoxaline derivatives, including 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline, have been investigated for their antimicrobial properties. A study highlighted the synthesis of various quinoxaline derivatives, which exhibited significant antibacterial activity against Gram-positive bacteria and mycobacteria. The introduction of a trifluoromethyl group was found to enhance the binding affinity to cellular targets, improving the compounds' efficacy against resistant strains of bacteria such as Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameType of ActivityMinimum Inhibitory Concentration (MIC)
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxalineAntibacterialVaries by strain
2-Acyl-3-trifluoromethylquinoxalineAntimycobacterialEffective against M. smegmatis
Quinoxaline 1,4-dioxide derivativesAntifungalHigh activity against pathogenic fungi

Inhibition of Receptor Tyrosine Kinases

Research has identified quinoxaline compounds as potential inhibitors of type III receptor tyrosine kinases (RTKs), which are implicated in various cancers and autoimmune diseases. The ability of 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline to inhibit kinases such as PDGFRα, FLT3, and CSF-IR positions it as a candidate for cancer treatment strategies. These kinases play crucial roles in cell proliferation and survival, making their inhibition a promising therapeutic approach .

Case Study: Cancer Treatment

In a patent application detailing the use of quinoxaline compounds for treating diseases mediated by RTKs, it was shown that these compounds could effectively modulate kinase activity, leading to reduced tumor growth in preclinical models. This suggests that 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline could be beneficial in developing targeted cancer therapies .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has also been explored. Certain compounds have demonstrated activity against viral pathogens by interfering with viral replication mechanisms. For instance, studies have indicated that modifications to the quinoxaline structure can enhance its effectiveness against viruses .

Table 2: Antiviral Activity of Quinoxaline Derivatives

Compound NameVirus TargetedEffective Concentration (EC50)
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxalineVarious virusesTo be determined
Quinoxaline-based derivativesTobacco Mosaic VirusEC50 values comparable to standard antiviral agents

Neuropharmacological Effects

Some studies have suggested that quinoxalines may possess neuropharmacological properties, potentially acting as antipsychotic agents. For example, synthesized derivatives have shown activity exceeding that of standard antipsychotic drugs like Risperidone in animal models . This opens avenues for further research into their use in treating psychiatric disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline typically involves the reaction of 3-(trifluoromethyl)quinoxaline with piperazine. One common method includes the use of bentonite clay and ethanol as solvents . The reaction is carried out in a round-bottom flask, and the mixture is concentrated and diluted with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Biologische Aktivität

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with a piperazine substituent and a trifluoromethyl group, which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

C9H10F3N3\text{C}_9\text{H}_{10}\text{F}_3\text{N}_3

Anticancer Activity

Research indicates that quinoxaline derivatives, including 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against prostate cancer cells (PC3) .

CompoundCell LineIC50 (μM)Reference
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxalinePC318
DoxorubicinPC315

Antimicrobial Activity

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/L)Reference
MRSA0.25
VRE0.5

Antiparasitic Activity

Additionally, compounds in the quinoxaline family have demonstrated antiparasitic effects against various pathogens, including those responsible for tropical diseases such as schistosomiasis and malaria. This suggests a broader application of these compounds in treating infectious diseases .

The mechanisms by which 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : It can lead to increased oxidative stress within cells, promoting apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential of quinoxaline derivatives in biomedical applications:

  • A study published in MDPI demonstrated that derivatives with trifluoromethyl substitutions had enhanced activity against various bacterial strains compared to their non-modified counterparts .
  • Another research article indicated that the introduction of a piperazine moiety could modulate the antimicrobial properties of quinoxalines, suggesting structure-activity relationships that are crucial for drug development .

Eigenschaften

IUPAC Name

2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLFXNXXDVCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 4
Reactant of Route 4
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 5
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.